N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-fluorophenyl)oxalamide
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Overview
Description
The compound is a derivative of 1,4-dioxaspiro[4.5]decan-2-ylmethanamine , which is a liquid at room temperature and has a molecular weight of 171.24 . It’s also related to 1,4-dioxaspiro[4.5]decane , a compound with a molecular weight of 142.196 Da .
Molecular Structure Analysis
The molecular structure of the related compound 1,4-dioxaspiro[4.5]decane has been analyzed . Its average mass is 142.196 Da and its monoisotopic mass is 142.099380 Da .Scientific Research Applications
Receptor Antagonists
Compounds structurally related to N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-fluorophenyl)oxalamide have been evaluated for their affinities and selectivities towards specific receptors, such as the tachykinin NK2 receptor. These studies focus on the synthesis and pharmacological evaluation of spiropiperidines, indicating their potential as potent and selective non-peptide tachykinin NK2 receptor antagonists. These compounds have demonstrated efficacy in models of bronchoconstriction, suggesting their utility in respiratory disorders (Smith et al., 1995).
Antipsychotic Agents
Research on derivatives of this compound also explores their potential as antipsychotic agents. Studies have shown that certain 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-aryl-1,3,8- triazaspiro[4.5]decan-4-ones exhibit profiles indicative of antipsychotic efficacy in biochemical and behavioral pharmacological test models. These compounds display a reduced propensity for neurological side effects, suggesting a promising avenue for the development of new antipsychotic medications (Wise et al., 1985).
Compulsive Food Consumption
In the context of compulsive food consumption, research has identified selective antagonists for orexin receptors, which modulate feeding, arousal, stress, and drug abuse. Compounds such as GSK1059865 and SB-649868 have been evaluated in models of binge eating in rats, demonstrating their role in reducing compulsive food intake without affecting standard food pellet intake. This suggests their potential application in treating eating disorders with a compulsive component (Piccoli et al., 2012).
5-HT1A Receptor Agonists
Further studies have explored the synthesis, biological evaluation, and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. These compounds, including variations of this compound, have shown promising neuroprotective activity and potential for pain control, indicating a new strategy for managing pain and possibly other neurological conditions (Franchini et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(3-fluorophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O4/c18-12-5-4-6-13(9-12)20-16(22)15(21)19-10-14-11-23-17(24-14)7-2-1-3-8-17/h4-6,9,14H,1-3,7-8,10-11H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZAZOHLBXSPOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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